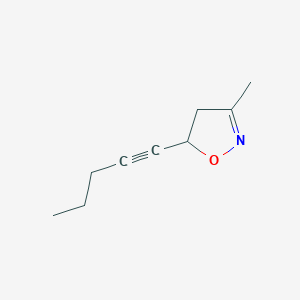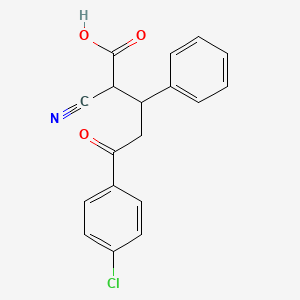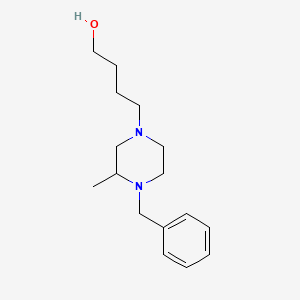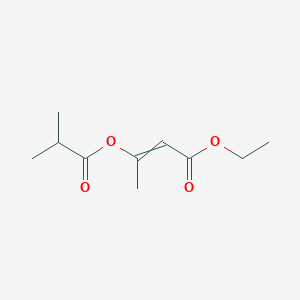![molecular formula C9H14Cl2N2 B14724297 1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride CAS No. 13680-56-3](/img/structure/B14724297.png)
1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group attached to a dimethylhydrazinium ion. Its molecular formula is C9H14Cl2N2, and it is known for its reactivity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride typically involves the reaction of 2-chlorobenzyl chloride with 1,1-dimethylhydrazine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity standards.
化学反応の分析
Types of Reactions: 1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aqueous sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of dimethylhydrazine derivatives.
Substitution: Formation of substituted hydrazinium salts.
科学的研究の応用
1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activities. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways, influencing cellular processes.
類似化合物との比較
- **1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
- **2-(2-Chlorophenyl)-1H-imidazol-4-yl}methanol
- **1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl}methanol
Comparison: 1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride is unique due to its specific hydrazinium structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it exhibits different chemical behavior in oxidation and reduction reactions, and its applications in scientific research are more diverse. The presence of the dimethylhydrazinium ion also enhances its solubility and stability in various solvents, making it a versatile reagent in chemical synthesis.
特性
CAS番号 |
13680-56-3 |
|---|---|
分子式 |
C9H14Cl2N2 |
分子量 |
221.12 g/mol |
IUPAC名 |
amino-[(2-chlorophenyl)methyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C9H14ClN2.ClH/c1-12(2,11)7-8-5-3-4-6-9(8)10;/h3-6H,7,11H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
ZVODJAOAGAFXOM-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(CC1=CC=CC=C1Cl)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14724242.png)

![Ethyl 2-({2-cyano-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14724254.png)

![4-[(E)-(3,4-dimethoxyphenyl)methyleneamino]phenol](/img/structure/B14724269.png)
![N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide](/img/structure/B14724270.png)




